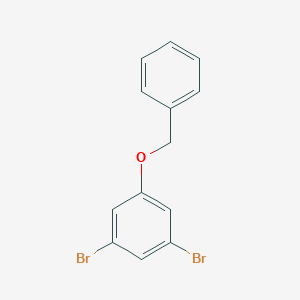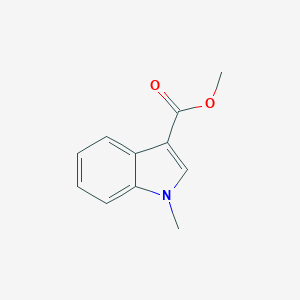
Decumbenine B
Vue d'ensemble
Description
Decumbenine B is an isoquinoline alkaloid . Its molecular formula is C18H13NO5 .
Synthesis Analysis
A novel and efficient method for the total synthesis of Decumbenine B has been described. This method involves Ru (III)-catalyzed direct ortho-hydroxymethylation of intermediate 9 . This method minimized the shortcomings in the existing synthetic routes of this isoquinoline alkaloid .Molecular Structure Analysis
The molecular structure of Decumbenine B is complex. It is synthesized from commercially available materials by only five steps . The structure elucidation was based on spectroscopic evidence .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Decumbenine B include Ru (III)-catalyzed direct ortho-hydroxymethylation of intermediate 9 . This reaction was key to minimizing the shortcomings in the existing synthetic routes of this isoquinoline alkaloid .Physical And Chemical Properties Analysis
Decumbenine B has a molar mass of 323.3 g/mol and a density of 1.481 . It has a melting point of 226-227℃ . It should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Total Synthesis: A novel and efficient method for the total synthesis of decumbenine B has been developed, overcoming the limitations of previous synthesis routes. This process uses Ru(III)-catalyzed direct ortho-hydroxymethylation and allows for synthesis from commercially available materials in just five steps, achieving an overall yield of 26.1% (Zhang et al., 2018).
- Synthesis of 3-Arylisoquinoline Alkaloids: Another approach for synthesizing decumbenine B involves forming an indolizine ring followed by cleavage at the amide bond. This process begins with the interaction of 5,6-(methylenedioxy)isoquinoline with 2-bromo-5,6-(methylenedioxy)benzoyl chloride (Wada et al., 2007).
Applications in Pharmacology and Toxicology
- Cytotoxic Activity: Decumbenone C, a compound related to decumbenine B, isolated from the marine fungus Aspergillus sulphureus, shows potent cytotoxic activity against SK-MEL-5 human melanoma cells, suggesting potential applications in cancer research (Zhuravleva et al., 2012).
Environmental and Agricultural Research
- Allelopathic Effects: Studies on Brachiaria decumbens, a species related to decumbenine B, have investigated its allelopathic effects on other plant species, indicating potential environmental impacts or uses in agriculture (Souza et al., 2006).
Soil and Plant Science
- Soil Fertility and Carbon Stock: Research on integrated farming systems involving Brachiaria decumbens has examined its impact on soil fertility, carbon stock, and aggregate stability, providing insights into sustainable agricultural practices (Silva et al., 2021).
Biotechnology
- Biohydrogenation Studies: Investigations into the biohydrogenation of fatty acids in mixtures of Indigofera zollingeriana and Brachiaria decumbens highlight potential biotechnological applications (Makmur et al., 2020).
Safety and Hazards
Decumbenine B is relatively stable at room temperature, but it will decompose at high temperature to produce toxic ammonia gas . Therefore, it is necessary to avoid high temperature and avoid contact with strong alkali and oxidizing agent during operation . It is also necessary to maintain a well-ventilated environment and avoid contact with fire sources .
Propriétés
IUPAC Name |
[5-([1,3]dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-7-13-11(2-4-16-18(13)24-9-22-16)14-5-12-10(6-19-14)1-3-15-17(12)23-8-21-15/h1-6,20H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMWDNIMJHCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=CC(=NC=C3C=C2)C4=C(C5=C(C=C4)OCO5)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166636 | |
| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decumbenine B | |
CAS RN |
164991-68-8 | |
| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164991-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Decumbenine B and where is it found?
A1: Decumbenine B is a 3-arylisoquinoline alkaloid originally isolated from the roots of the plant Corydalis decumbens. []
Q2: Can you describe the structural characteristics of Decumbenine B?
A2: While the provided abstracts do not explicitly state the molecular weight or spectroscopic data, they do offer information about its structure:
- Molecular Formula: C18H13NO4 []
- Structural Features: Decumbenine B is characterized by a 3-arylisoquinoline core, meaning an isoquinoline ring system with an aryl group attached at the 3-position. Additionally, it contains a methylenedioxy group, as indicated by the synthetic approaches using 5,6-(methylenedioxy)isoquinoline as a starting material. [, ]
Q3: What are the common synthetic approaches to produce Decumbenine B?
A3: Several synthetic routes have been explored for Decumbenine B:
- Indiolizine Ring Formation and Cleavage: This method involves creating a dibenz[a,f]indolizin-5(7H)-one ring system, followed by selective cleavage at the amide bond to yield Decumbenine B. []
- Palladium/Copper-Catalyzed Coupling and Cyclization: This approach utilizes terminal acetylenes and unsaturated imines. Palladium catalysis facilitates the coupling, while copper catalyzes the subsequent cyclization, leading to the formation of the isoquinoline structure. [, ]
- Ru(III)-Catalyzed C–H Activation: This relatively efficient method focuses on direct ortho-hydroxymethylation of a key intermediate using a Ruthenium catalyst. This approach streamlines the synthesis, offering a shorter route with a good overall yield. []
- Gold(I)-Catalyzed Cascade Reaction: This method employs a gold catalyst to promote a cascade reaction involving cyclization, enyne cycloisomerization, and 1,2-migration, resulting in the formation of a Decumbenine B analogue. []
Q4: Has the synthesis of Decumbenine B analogues been reported?
A4: Yes, the development of a gold(I)-catalyzed cascade reaction has enabled the synthesis of a Decumbenine B analogue. This approach highlights the potential for exploring structural modifications to the Decumbenine B scaffold. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



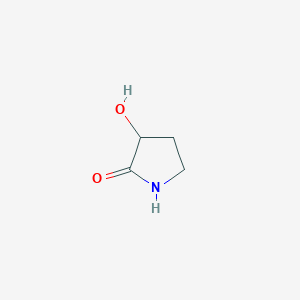
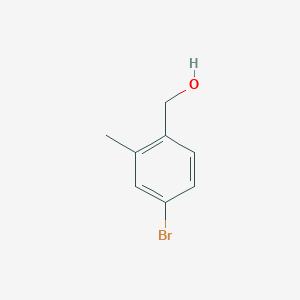
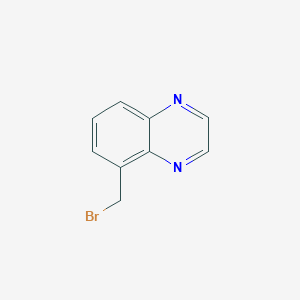
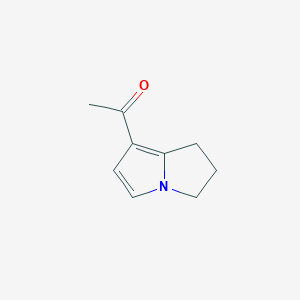
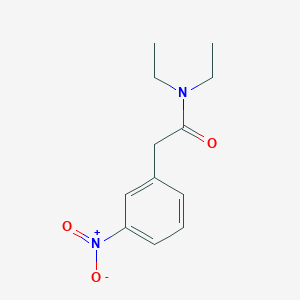
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)

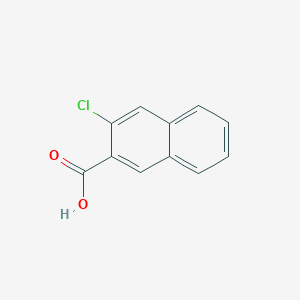

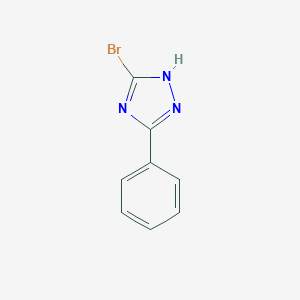
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
